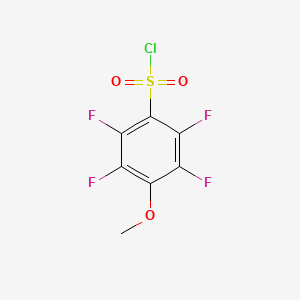

2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride

Beschreibung

2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a benzene ring substituted with four fluorine atoms, a methoxy group (-OCH₃), and a sulfonyl chloride (-SO₂Cl) functional group. The tetrafluoro substitution enhances the compound’s electronegativity and thermal stability, while the methoxy group modulates its polarity and solubility in organic solvents . This compound is primarily utilized as a reactive intermediate in agrochemical synthesis, particularly for pyrethroid insecticides like tefluthrin and dimefluthrin . Its CAS registry number is 40586-69-4, with a typical purity of 95% in commercial supplies .

Eigenschaften

IUPAC Name |

2,3,5,6-tetrafluoro-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O3S/c1-15-6-2(9)4(11)7(16(8,13)14)5(12)3(6)10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLCFDPXMFGGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406960 | |

| Record name | 2,3,5,6-tetrafluoro-4-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40586-69-4 | |

| Record name | 2,3,5,6-tetrafluoro-4-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 4-Methoxy-Tetrafluorobenzyl Precursors

A key intermediate, 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol , can be synthesized by a multi-step process involving:

- Halogenation of 2,3,5,6-tetrafluorobenzyl alcohol with hydrogen halides (e.g., HCl) to yield 3-halomethyl-1,2,4,5-tetrafluorobenzene.

- Nucleophilic substitution of the halomethyl group with methanol under alkaline conditions to form 3-methoxymethyl-1,2,4,5-tetrafluorobenzene.

- Organolithium-mediated lithiation followed by formaldehyde addition and quenching to yield the tetrafluorinated methoxymethyl benzyl alcohol.

This method is characterized by good reaction selectivity, use of inexpensive reagents, and high yields with product purity suitable for further transformations.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 2,3,5,6-Tetrafluorobenzyl alcohol + HCl | 40–120 °C, 2–20 h | 3-Halomethyl-1,2,4,5-tetrafluorobenzene | Halogenation step |

| 2 | Above + Methanol + Inorganic alkali | 0–65 °C, 1–20 h | 3-Methoxymethyl-1,2,4,5-tetrafluorobenzene | Nucleophilic substitution |

| 3 | Above + Organolithium reagent + Formaldehyde gas | 0 to –78 °C, 0.5–5 h each step | 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | Lithiation and formylation |

Conversion to Sulfonyl Chloride

While direct literature on the sulfonyl chloride synthesis of this exact compound is limited, general methods for preparing aromatic sulfonyl chlorides involve:

- Sulfonation of the aromatic compound to introduce the sulfonic acid group.

- Chlorination of the sulfonic acid or sulfonate intermediate using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Given the structural similarity, it is reasonable to adapt protocols from related fluorinated methoxybenzoyl chlorides, where the carboxylic acid is converted to the acyl chloride by reaction with thionyl chloride under reflux conditions, achieving high purity and yield.

Related Synthetic Routes and Analogous Compounds

The preparation of fluorinated methoxybenzoyl chlorides, such as 2,4,5-trifluoro-3-methoxybenzoyl chloride , provides insight into efficient synthetic strategies applicable to the target compound. The method involves:

- Hydroxylation of N-methyltetrafluorophthalimide in alkaline medium catalyzed by metal halides to obtain hydroxytrifluorophthalic acid sodium salt.

- Acid-induced decarboxylation to yield hydroxyfluorobenzoyl acid.

- Methylation under alkaline conditions followed by acidification to obtain methoxyfluorobenzoyl acid.

- Acylation with thionyl chloride to afford the benzoyl chloride derivative.

This approach offers a short synthetic route, minimal alkali consumption, fewer side reactions, and a high overall molar yield (~82.5%) with product purity exceeding 99.6%.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonate ester derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions to form complex organic molecules, often in the presence of catalysts.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Catalysts such as palladium or copper may be used in coupling reactions.

Solvents: Organic solvents like dichloromethane, acetonitrile, or tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from the reactions of 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride include sulfonamides, sulfonates, and sulfonate esters, depending on the nucleophile used in the substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Reagent in Organic Chemistry

This compound serves as a crucial reagent in organic synthesis. It is primarily used to introduce sulfonyl chloride groups into organic molecules, facilitating further chemical modifications. Its electrophilic nature allows it to react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters.

Substitution Reactions

The sulfonyl chloride group can undergo substitution reactions with various nucleophiles under controlled conditions. Common nucleophiles include:

- Amines: Used to form sulfonamides.

- Alcohols: Leading to the formation of sulfonate esters.

- Thiols: Resulting in thioether derivatives.

Biological Applications

Pharmaceutical Development

2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride has garnered attention for its potential in medicinal chemistry. It is involved in the synthesis of biologically active compounds, including:

- Anticancer Agents: Research has shown its efficacy against various cancer cell lines. For example, it demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induces apoptosis via caspase activation |

| A549 | 12.8 | Disrupts metabolic processes |

Mechanisms of Action

The biological activity of this compound is attributed to its ability to modify proteins by reacting with nucleophilic residues. This can lead to:

- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting enzymes involved in critical metabolic pathways, particularly those related to cancer proliferation.

- Induction of Apoptosis: Preliminary studies suggest that it may activate apoptotic pathways in cancer cells.

Industrial Applications

Specialty Chemicals Production

In industrial settings, 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride is utilized in the production of specialty chemicals and advanced materials. Its reactivity allows for the synthesis of complex organic molecules that are valuable in various applications.

Case Studies and Research Findings

-

Breast Cancer Study:

A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 cells. The results indicated significant cytotoxic effects with an IC50 value that highlights its potential as an effective treatment option for breast cancer. -

Mechanistic Insights:

Further research revealed that the compound inhibits key signaling pathways involved in cell survival by affecting the phosphorylation status of proteins such as Akt. -

Anti-inflammatory Properties:

Investigations into its anti-inflammatory properties showed that it could reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various functional groups. This reactivity is exploited in synthetic chemistry to create complex molecules with specific properties.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison of Fluorinated Sulfonyl Chlorides and Derivatives

Key Observations :

- Electron-Withdrawing Effects : The tetrafluoro substitution in 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride increases the electrophilicity of the sulfonyl chloride group compared to trifluorinated analogs like 2,4,5-Trifluorobenzene-1-sulfonyl chloride. This enhances its reactivity in nucleophilic substitution reactions .

- Steric and Polarity Effects : The methoxy group in the para position provides moderate steric hindrance and improves solubility in polar aprotic solvents, contrasting with the lipophilic trifluoromethyl group in 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl chloride .

Key Differences :

- Chlorosulfonation vs. Methylation : The sulfonyl chloride derivative requires harsh chlorosulfonation conditions (e.g., ClSO₃H), whereas TFMMBAL synthesis employs milder methylation reagents like methyl chloride .

- Industrial Scalability : TFMMBAL production achieves higher yields due to one-step methylation, while sulfonyl chloride synthesis often requires multi-step purification .

Comparative Advantages :

- The sulfonyl chloride’s -SO₂Cl group enables facile conjugation with alcohol or amine moieties in pyrethroids, offering greater synthetic flexibility than benzyl alcohol derivatives .

Physicochemical Properties and Stability

Thermal Stability :

- 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride decomposes above 150°C, whereas benzyl chloride derivatives (e.g., 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl chloride) are stable up to 200°C due to stronger C-Cl bonds .

- The methoxy group reduces crystallinity compared to non-polar analogs, resulting in a lower melting point (<100°C) .

Solubility :

- Soluble in dichloromethane, THF, and acetonitrile; insoluble in water due to hydrophobic fluorine substitution .

Biologische Aktivität

2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride (CAS No. 40586-69-4) is a fluorinated sulfonyl chloride compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C7H3ClF4O3S

- Molecular Weight: 272.6 g/mol

- IUPAC Name: 2,3,5,6-tetrafluoro-4-methoxybenzenesulfonyl chloride

The biological activity of 2,3,5,6-tetrafluoro-4-methoxybenzenesulfonyl chloride is primarily attributed to its role as a reactive electrophile. It can interact with various biomolecules, including proteins and nucleic acids, leading to modifications that can alter cellular functions.

Key Mechanisms:

- Protein Modification: The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to changes in enzyme activity or protein stability.

- Inhibition of Enzymatic Activity: This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.

- Apoptosis Induction: Preliminary studies suggest that it may induce apoptosis in cancer cells through caspase activation pathways.

Biological Activity

Research has demonstrated the compound's effectiveness against various cancer cell lines and its potential as an anti-inflammatory agent.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of 2,3,5,6-tetrafluoro-4-methoxybenzenesulfonyl chloride on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis via caspase activation |

| MDA-MB-468 (Triple-Negative Breast Cancer) | 10.5 | Inhibits PI3K/Akt signaling pathway |

| A549 (Lung Cancer) | 12.8 | Disrupts metabolic processes |

Case Studies and Research Findings

-

Study on Breast Cancer Cells:

A study published in a peer-reviewed journal evaluated the effects of 2,3,5,6-tetrafluoro-4-methoxybenzenesulfonyl chloride on MCF-7 and MDA-MB-468 cells. The compound demonstrated significant cytotoxic effects with IC50 values indicating potent activity against triple-negative breast cancer cells compared to standard treatments such as gefitinib . -

Mechanistic Insights:

Further mechanistic studies revealed that the compound inhibits the phosphorylation of Akt at T308, suggesting its role in modulating key signaling pathways involved in cell survival and proliferation . -

Anti-inflammatory Properties:

Additional investigations indicated that this sulfonyl chloride could reduce inflammatory markers in vitro, highlighting its potential use in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: A common synthesis route involves fluorination and sulfonation steps. For example, potassium fluoride (KF) can be used as a fluorinating agent in toluene under reflux (100–150°C, 0.4 MPa pressure) with tetramethylammonium chloride as a catalyst. Subsequent sulfonation employs thionyl chloride (SOCl₂) at elevated temperatures (70–85°C) for 3–5 hours. Key factors affecting yield include:

- Solvent choice : Toluene minimizes side reactions due to its inertness .

- Temperature control : Prolonged heating above 85°C risks decomposition of the sulfonyl chloride group.

- Catalyst loading : Excess tetramethylammonium chloride accelerates fluorination but may introduce impurities requiring post-synthesis purification .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy : NMR is critical for confirming fluorine substitution patterns. A singlet for the methoxy group and distinct splitting for fluorine atoms indicate successful synthesis.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ or [M-Cl]⁺). NIST spectral databases provide reference fragmentation patterns for fluorinated sulfonyl chlorides .

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–230 nm) quantifies purity. Mobile phases like acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improve peak resolution.

Q. What are the key considerations for handling and storing this compound to prevent degradation under laboratory conditions?

Methodological Answer:

- Moisture sensitivity : Store under inert gas (argon or nitrogen) in sealed, desiccated containers. Exposure to humidity hydrolyzes the sulfonyl chloride to sulfonic acid .

- Temperature : Long-term storage at –20°C minimizes thermal degradation. Short-term use at room temperature requires anhydrous solvents (e.g., dry dichloromethane).

- Safety protocols : Use fume hoods, neoprene gloves, and eye protection due to corrosive and lachrymatory hazards .

Advanced Research Questions

Q. What strategies mitigate competing side reactions when using this sulfonyl chloride in nucleophilic substitution reactions?

Methodological Answer:

- Controlled stoichiometry : Use a 1.1–1.3 molar excess of the nucleophile (e.g., amines) to suppress hydrolysis of the sulfonyl chloride group.

- Low-temperature reactions : Conduct substitutions at 0–5°C in aprotic solvents (e.g., THF or DMF) to reduce electrophilic byproducts.

- Additive use : Scavengers like molecular sieves absorb HCl byproducts, shifting equilibrium toward product formation. For example, in amidation reactions, triethylamine neutralizes HCl .

Q. How does the electron-withdrawing effect of fluorine substituents influence the sulfonyl chloride group’s reactivity in electrophilic aromatic substitution (EAS)?

Methodological Answer: The tetrafluoro-methoxy pattern creates a strong electron-deficient aromatic ring, which:

- Activates the sulfonyl chloride group : Enhances electrophilicity, facilitating reactions with electron-rich arenes in Friedel-Crafts-type substitutions.

- Directs regioselectivity : Fluorine atoms at the 2,3,5,6 positions sterically and electronically guide incoming electrophiles to the para position relative to the methoxy group. Comparative studies with non-fluorinated analogs show accelerated reaction kinetics but reduced solubility in polar solvents .

Q. What advanced analytical techniques resolve structural ambiguities in fluorinated sulfonyl chloride derivatives?

Methodological Answer:

- X-ray crystallography : Determines exact bond angles and substituent orientation, critical for confirming the tetrafluoro-methoxy configuration.

- Dynamic NMR : Probes rotational barriers around the sulfonyl group, distinguishing between conformers in solution.

- Synchrotron-based IR spectroscopy : Identifies weak vibrational modes (e.g., S=O stretching) obscured in conventional IR, aiding in distinguishing hydrolysis products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.